molecular formula C15H20N2O4 B11837011 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Cat. No.: B11837011
M. Wt: 292.33 g/mol
InChI Key: USFPGABPLWBNGV-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate typically involves the reaction of benzylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

    1-Benzyl-1,4-Diazepane: Similar structure but lacks the ester groups.

    1-Benzyl-5-Methyl-1,4-Diazepane: Similar structure with a methyl group at a different position.

    1-Benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate: Contains additional tert-butyl and methyl groups

Uniqueness: 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13-10-17(9-5-8-16-13)15(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3

InChI Key

USFPGABPLWBNGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CCCN1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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